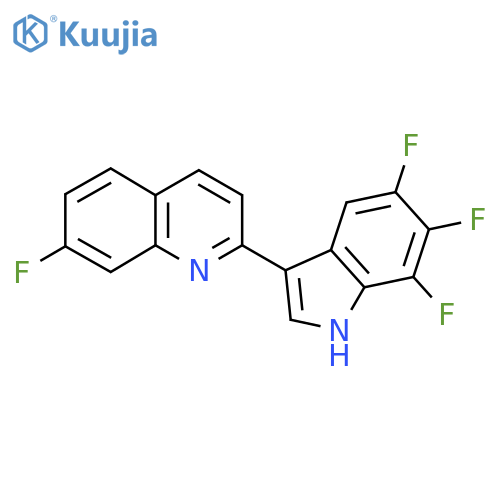Cas no 1817720-00-5 (7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline)

7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline
-
- MDL: MFCD32663425
- インチ: 1S/C17H8F4N2/c18-9-3-1-8-2-4-13(23-14(8)5-9)11-7-22-17-10(11)6-12(19)15(20)16(17)21/h1-7,22H
- InChIKey: GSMCLCUNTSLLFO-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=CC2=C1NC=C2C1C=CC2C=CC(=CC=2N=1)F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 437
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 28.7
7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-201493-0.05g |
7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline |
1817720-00-5 | 0.05g |
$1059.0 | 2023-09-16 | ||
| Enamine | EN300-201493-0.1g |
7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline |
1817720-00-5 | 0.1g |
$1277.0 | 2023-09-16 |
7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinolineに関する追加情報
Professional Introduction to Compound with CAS No. 1817720-00-5 and Product Name: 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline
The compound with the CAS number 1817720-00-5, specifically named as 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both fluoro and trifluoromethyl substituents in the indole and quinoline moieties enhances its pharmacological profile, making it a promising candidate for further investigation.
Structurally, 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline is composed of a quinoline core fused with a fluorinated indole ring. The fluorine atoms introduce unique electronic and steric properties that can modulate the compound's interactions with biological targets. In recent years, the strategic use of fluorine in drug design has been extensively explored, leveraging its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties. This compound exemplifies how fluorinated heterocycles can be tailored to develop novel therapeutic agents.
Recent studies have highlighted the significance of fluorinated indoles and quinolines in medicinal chemistry. For instance, derivatives of these scaffolds have shown promise in inhibiting various enzymatic targets associated with diseases such as cancer and inflammation. The specific arrangement of fluorine atoms in 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline may contribute to its ability to selectively interact with biological receptors, thereby minimizing off-target effects. This selectivity is crucial for developing drugs with enhanced efficacy and reduced side effects.
The synthesis of 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex framework of this molecule. The use of fluorinated intermediates adds an additional layer of complexity but also enhances the compound's potential therapeutic value.
In the realm of drug discovery, 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline has been investigated for its potential role as an intermediate in the development of novel therapeutics. Preliminary pharmacological studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathways. The fluorine atoms present in the molecule are believed to play a critical role in modulating these interactions by influencing electronic distributions and steric hindrance.
The impact of fluorine substitution on biological activity has been well-documented in the literature. For example, fluoroquinolones are a class of antibiotics that have been successfully developed by incorporating fluorine into the quinolone scaffold. Similarly, fluorinated indoles have shown promise as anti-inflammatory and anticancer agents. The compound 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline aligns with this trend by combining the advantageous properties of both fluoroquinolones and fluorinated indoles.
As research progresses, computational methods such as molecular modeling and quantum mechanics calculations are being increasingly utilized to predict the binding affinity and interaction patterns of these complex molecules. These tools help researchers optimize the structure of 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline for improved pharmacological activity. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and bring novel therapeutic agents to market more efficiently.
The potential applications of 7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing probes for biochemical pathways. Additionally, the compound's stability under various conditions enhances its suitability for industrial applications in chemical synthesis and material science.
In conclusion,7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yliquinoline (CAS No. 1817720 -00 - 5) represents a significant contribution to the field of medicinal chemistry. Its intricate structure and strategic fluorination make it a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications for fluorinated heterocycles, this compound is poised to play a crucial role in advancing drug discovery efforts worldwide.
1817720-00-5 (7-fluoro-2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline) 関連製品
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)
- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 293736-67-1(Berubicin hydrochloride)



